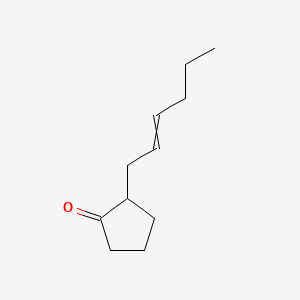
Cyclopentanone, 2-(2-hexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by a cyclopentanone ring substituted with a hexenyl group, making it a versatile intermediate in organic synthesis and an important compound in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(2-hexen-1-yl)- can be synthesized through various methods. One efficient method involves the iron-catalyzed cross-coupling of 2-[(2E)-3-chloroprop-2-en-1-yl]cyclopentanone with propylmagnesium bromide . This reaction typically requires specific conditions, such as the presence of an iron catalyst and a suitable solvent.
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 2-(2-hexen-1-yl)- often involves the use of bimetallic catalysts. For example, a bimetallic catalytic system with platinum as the base metal supported on carbon can be used to convert furfural to cyclopentanone under low hydrogen pressure . This method is advantageous due to its high selectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 2-(2-hexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentanones, alcohols, and carboxylic acids, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
Structure and Characteristics
- Molecular Formula : C₁₁H₁₈O
- Molar Mass : 170.26 g/mol
- CAS Number : 16299-99-7
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 164 °C |
| Density | 0.87 g/cm³ |
| Solubility in Water | Insoluble |
Fragrance Industry
Cyclopentanone, 2-(2-hexen-1-yl)- is utilized as a fragrance ingredient due to its pleasant odor profile. It imparts fruity and floral notes, making it suitable for use in perfumes and personal care products. According to a patent, this compound can enhance fruity-exotic scent characteristics in formulations .
Chemical Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the production of other complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Alkylation Reactions : Used to introduce alkyl groups into other compounds.
- Reduction Reactions : Can be reduced to form alcohols or other functional groups.
Biological Research
Research has indicated potential biological activities of cyclopentanone derivatives. Studies suggest that compounds similar to cyclopentanone may exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against specific bacterial strains.
- Anti-inflammatory Properties : Investigations into cyclopentanone derivatives have suggested possible applications in reducing inflammation.
Case Study 1: Fragrance Development
A study evaluated the sensory characteristics of cyclopentanone compounds in fragrance formulations. The findings highlighted that the inclusion of cyclopentanone, 2-(2-hexen-1-yl)- significantly improved the overall scent profile, making it more appealing for consumer products.
Case Study 2: Antimicrobial Testing
In a laboratory setting, cyclopentanone derivatives were tested against various pathogens. The results demonstrated that certain derivatives exhibited notable antimicrobial properties, suggesting their potential use in pharmaceutical applications or as preservatives in cosmetics.
Wirkmechanismus
The mechanism of action of cyclopentanone, 2-(2-hexen-1-yl)- involves its interaction with specific molecular targets and pathways. For example, in fragrance applications, the compound interacts with olfactory receptors to produce a characteristic scent. In chemical reactions, its reactivity is influenced by the presence of the hexenyl group, which can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to cyclopentanone, 2-(2-hexen-1-yl)- include:
Cyclopentanone: A simpler ketone with a cyclopentanone ring.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
2-Pentylcyclopentanone: Another substituted cyclopentanone used in fragrance synthesis.
Uniqueness
Cyclopentanone, 2-(2-hexen-1-yl)- is unique due to the presence of the hexenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various industrial applications.
Eigenschaften
CAS-Nummer |
34687-46-2 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2-[(E)-hex-2-enyl]cyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h4-5,10H,2-3,6-9H2,1H3/b5-4+ |
InChI-Schlüssel |
XXQYRQXKTWEIFQ-SNAWJCMRSA-N |
SMILES |
CCCC=CCC1CCCC1=O |
Isomerische SMILES |
CCC/C=C/CC1CCCC1=O |
Kanonische SMILES |
CCCC=CCC1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















